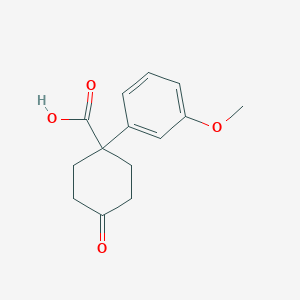

![molecular formula C15H12O4 B037035 3-[3-(Carboxymethyl)phenyl]benzoic acid CAS No. 1365272-23-6](/img/structure/B37035.png)

3-[3-(Carboxymethyl)phenyl]benzoic acid

描述

Synthesis Analysis

The synthesis of compounds related to 3-[3-(Carboxymethyl)phenyl]benzoic acid often involves multi-step chemical reactions, including bromination, azidonation, and reduction processes, starting from simpler benzoic acid derivatives. For example, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a series of reactions, highlighting the complexity and versatility of synthetic routes for such compounds (G. Yong, 2010).

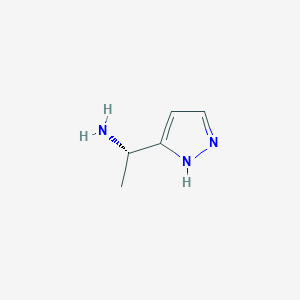

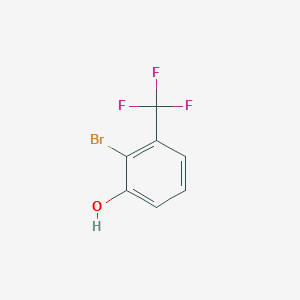

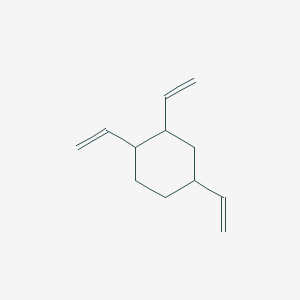

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid is characterized by the presence of benzene rings, carboxylic groups, and additional substituents which influence their physical and chemical properties. X-ray crystallography studies provide detailed insights into the molecular arrangements, demonstrating how substituents affect the overall structure. For instance, studies on benzoic acid derivatives reveal the influence of spacers on lattice arrangements and the formation of polymorphs under different crystallization conditions (Felix Katzsch et al., 2012).

Chemical Reactions and Properties

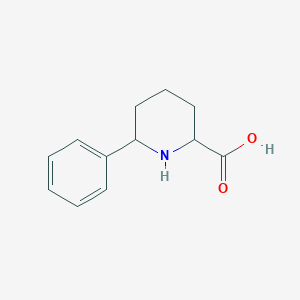

The chemical reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid derivatives includes their ability to form coordination polymers, participate in hydrogen bonding, and undergo various organic reactions. For example, the formation of coordination polymers with zinc showcases the ability of carboxylate groups to act as bridging ligands, leading to structures with interesting magnetic and photophysical properties (R. Patra & I. Goldberg, 2013).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 3-[3-(Carboxymethyl)phenyl]benzoic acid, are significantly influenced by their molecular structure. For instance, polymorphism, solubility, and melting points are affected by the spatial arrangement of molecules and the presence of functional groups. Crystal structure analyses provide insights into the arrangement of molecules in the solid state, affecting the material's physical properties.

Chemical Properties Analysis

The chemical properties of 3-[3-(Carboxymethyl)phenyl]benzoic acid and related compounds are characterized by their acidity, reactivity towards bases, and ability to form esters and amides. The presence of carboxylic acid groups contributes to their acidity and participation in condensation reactions. Additionally, these compounds can interact with metals to form complex structures with unique chemical and physical properties, as demonstrated in studies on metal-organic frameworks (Gao-Shan Yang et al., 2015).

科研应用

Structural and Material Chemistry

Crystal Structure Analysis : The compound's crystal structure was studied, revealing a basal plane containing a benzoic acid moiety and a pyrazole ring. The phenyl ring was found to be twisted out of the plane, indicating a unique molecular geometry. Molecules are associated in a one-dimensional zigzag structure through hydrogen bonding and weak interactions between the carboxylic acid group and the antipyrine moiety (Zhang et al., 2002).

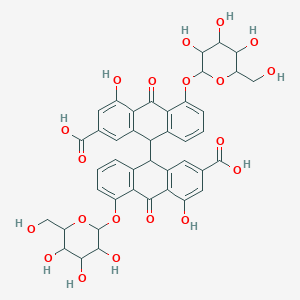

Metal-Organic Frameworks : The compound has been used to construct novel metal-organic frameworks with interesting photoluminescence properties. These frameworks show potential for applications in material science, particularly in the development of new luminescent materials (Lv et al., 2015).

Biological and Environmental Research

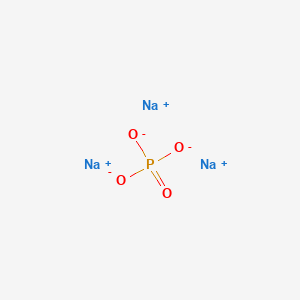

Phosphorescence Studies : The phosphorescence spectra and lifetimes of a series of carboxylic acids, including the benzoic acid derivatives, were measured. This research is significant in understanding the photophysical properties of these compounds, which can be crucial in biological imaging and sensors (Maria & McGlynn, 1970).

Polymer-Rare Earth Complexes : The compound was functionalized on polystyrene and used to prepare rare earth metal complexes. The study focused on the fluorescence emission of these complexes, providing insights into the "Antenna Effect" and potential applications in the development of new materials for optical devices (Gao et al., 2012).

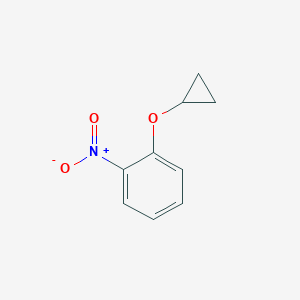

Rhizosphere Microorganism Growth : The compound was identified in tobacco root exudates and studied for its effects on the growth of rhizosphere microorganisms. Understanding its role can provide valuable insights into plant-microorganism interactions, potentially impacting agricultural practices and soil health (Liu et al., 2015).

Organotin Chemistry : Organotin carboxylates based on the compound were synthesized, offering insights into the chemistry of organotin compounds and their potential applications in various fields, including catalysis and material science (Xiao et al., 2013).

Lanthanide Coordination Compounds : The compound was used to support lanthanide coordination compounds, exploring the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research has implications in the development of new materials for lighting and display technologies (Sivakumar et al., 2010).

Safety And Hazards

性质

IUPAC Name |

3-[3-(carboxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQGZJATEFPTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594346 | |

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Carboxymethyl)phenyl]benzoic acid | |

CAS RN |

1365272-23-6 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。